(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Chiral building block Asymmetric synthesis Stereochemical fidelity

This (1R,2R)-configured cyclopropane acid is supplied with guaranteed absolute stereochemistry, essential for SAR programs in enzyme inhibition (OASS, LSD1/MAO) and chiral intermediate synthesis. Unlike the non-stereospecific analog CAS 1890660-88-4, it provides a single enantiomer, preventing diastereomeric mixtures in downstream couplings. The 5-bromo-2-methylphenyl ring serves as a synthetic handle for late-stage diversification via cross-coupling, while the trans-cyclopropane scaffold maintains conformational rigidity. For teams exploring 2-arylcyclopropane SAR, this scaffold ensures reproducible results unattainable with regioisomeric or geminal analogs.

Molecular Formula C11H11BrO2
Molecular Weight 255.111
CAS No. 2227794-54-7
Cat. No. B2583172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
CAS2227794-54-7
Molecular FormulaC11H11BrO2
Molecular Weight255.111
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C2CC2C(=O)O
InChIInChI=1S/C11H11BrO2/c1-6-2-3-7(12)4-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1
InChIKeyRYHNJJBOOXOIQX-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS 2227794-54-7): A Chiral, Enantiomerically Defined trans-2-Arylcyclopropane Carboxylic Acid Building Block for Stereospecific Synthesis


(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS 2227794-54-7) is a chiral, non-racemic trans-2-arylcyclopropane-1-carboxylic acid derivative with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol [1]. The compound features a cyclopropane ring substituted at the 2-position with a 5-bromo-2-methylphenyl group and at the 1-position with a carboxylic acid group, in a defined (1R,2R) absolute configuration. This stereochemically pure scaffold places it within the broader class of conformationally constrained phenylcyclopropane carboxylic acids, a chemotype actively investigated for enzyme inhibition (e.g., O-acetylserine sulfhydrylase, LSD1/MAO) and as chiral intermediates in pharmaceutical synthesis [2]. The presence of the bromine atom at the para-position relative to the methyl group provides a synthetic handle for further cross-coupling derivatization (e.g., Suzuki, Buchwald-Hartwig), distinguishing it from non-halogenated analogs which lack this orthogonal reactivity.

Why Generic Substitution Fails for (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid: Regioisomeric, Stereochemical, and Scaffold-Level Differentiation


In-class cyclopropane carboxylic acid derivatives cannot be interchanged without consequence because three orthogonal structural variables control their chemical and biological behavior: (i) the absolute stereochemistry of the cyclopropane ring, which dictates the three-dimensional presentation of the aryl and carboxyl pharmacophores; (ii) the substitution pattern on the aromatic ring, where the relative positioning of bromine and methyl groups governs electronic distribution, steric bulk, LogP, and hydrogen-bond acceptor count [1]; and (iii) the 1,2-trans vs. 1,1-geminal connectivity, which determines whether the scaffold presents two hydrogen-bond acceptors (carboxylic acid OH and carbonyl) vs. one . Generic substitution—e.g., using the non-stereospecific analog (CAS 1890660-88-4), the 3-bromo-4-methylphenyl regioisomer (CAS 2227869-18-1), or the geminal 1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1314724-54-3)—introduces uncontrolled variables that confound SAR interpretation, alter physicochemical properties, and undermine stereochemical fidelity in downstream synthetic sequences. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid vs. Closest Analogs


Stereochemical Purity: Enantiomerically Defined (1R,2R) vs. Racemic or Unspecified Stereochemistry

The target compound (CAS 2227794-54-7) is designated with the explicit (1R,2R) absolute configuration, establishing it as a single enantiomer. In contrast, the closely related 2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1890660-88-4) is registered without defined stereochemistry—the CAS record explicitly states 'Undefined Atom Stereocenter Count: 2' [1]. This means CAS 1890660-88-4 can refer to the racemic trans mixture, the cis isomer, or any undefined mixture of diastereomers and enantiomers. For stereospecific synthetic applications (e.g., chiral auxiliary incorporation, enantioselective catalysis, or stereochemically defined drug intermediate synthesis), the undefined analog introduces an uncontrolled variable: the enantiomeric and diastereomeric composition varies between batches and suppliers, making it unsuitable for applications requiring configurational integrity. This distinction is critical for procurement decisions in medicinal chemistry and process development, where stereochemical reproducibility directly affects downstream biological assay interpretation.

Chiral building block Asymmetric synthesis Stereochemical fidelity

Regioisomeric Differentiation: 5-Bromo-2-methylphenyl vs. 3-Bromo-4-methylphenyl Substitution

The target compound bears bromine at the 5-position and methyl at the 2-position of the phenyl ring. The closest commercially available regioisomeric analog, (1R,2R)-2-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS 2227869-18-1), places bromine at the 3-position and methyl at the 4-position . Although both compounds share the C₁₁H₁₁BrO₂ formula and identical molecular weight (255.11 g/mol), the different substitution pattern alters the electronic environment of the aromatic ring: in the target compound, bromine (σₚ = 0.23) and methyl (σₚ = -0.17) exert opposing electronic effects across the ring, while in the 3-bromo-4-methyl regioisomer, the ortho-relationship between substituents introduces steric and electronic interactions not present in the target. These differences affect: (i) the pKₐ of the carboxylic acid via through-bond inductive effects; (ii) the LogP via differential exposure of the bromine atom to solvent; and (iii) the preferred conformation of the aryl-cyclopropane bond. When a specific bromine substitution pattern is required for target binding (e.g., halogen bonding in an enzyme active site), the regioisomer cannot serve as a functional substitute.

Regioisomer SAR Medicinal chemistry Electrophilic aromatic substitution

Hydrogen-Bond Acceptor Count: 1,2-Trans-Disubstituted Cyclopropane vs. 1,1-Geminal Analog

The target (1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid presents two hydrogen-bond acceptor (HBA) sites: the carboxylic acid carbonyl oxygen and the hydroxyl oxygen. In contrast, the geminal analog 1-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1314724-54-3), which features the same aryl group but attached to the cyclopropane ring at the same carbon as the carboxylic acid (1,1-substitution pattern), registers only one hydrogen-bond acceptor count (H_Acceptors = 1) in its computed physicochemical profile . The target compound's 1,2-trans-disubstituted architecture additionally orients the carboxyl group and the aryl ring in a defined spatial relationship (trans coplanar arrangement of the two substituents), whereas the geminal analog places them on the same cyclopropane carbon, resulting in a markedly different conformational profile. This distinction is directly relevant for structure-based drug design: the two HBA sites in the target permit bidentate hydrogen-bonding interactions (e.g., with Arg/Lys side chains or backbone amides), while the geminal analog can engage in only monodentate H-bond interactions through its carboxylic acid group.

Hydrogen bonding Physicochemical property Drug-likeness

Lipophilicity Differentiation: Computed LogP of 5-Bromo-2-methylphenyl vs. 3-Bromo-4-methylphenyl vs. Parent Scaffold

Computed partition coefficients differentiate the target compound's scaffold from both the parent system and the geminal analog. The 2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid scaffold (reflected by CAS 1890660-88-4, the non-stereospecific counterpart) has a computed XLogP3-AA of 2.7 and a topological polar surface area (TPSA) of 37.3 Ų [1]. The geminal analog (CAS 1314724-54-3) exhibits a slightly higher computed LogP of 2.87 with identical TPSA (37.3 Ų) . The unsubstituted parent scaffold, trans-2-phenylcyclopropane-1-carboxylic acid (CAS 939-90-2, MW 162.19), has a substantially lower LogP (~1.5 estimated) and no halogen atom . The addition of bromine and methyl substituents in the target increases LogP by approximately 1.2 log units compared to the parent scaffold, significantly impacting predicted membrane permeability and non-specific protein binding. This lipophilicity increment is a deliberate design feature when increased cellular penetration is desired, but the specific LogP value differs from the geminal analog by approximately 0.17 log units—a difference that can be meaningful in fine-tuning ADME properties.

Lipophilicity Permeability ADME prediction

Synthetic Versatility: Aryl Bromide as a Cross-Coupling Handle vs. Non-Halogenated Parent Scaffold

The presence of the aryl bromine atom in the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at the phenyl ring, allowing late-stage diversification of the scaffold after cyclopropane installation. This contrasts with the non-halogenated parent scaffold, trans-2-phenylcyclopropane-1-carboxylic acid (CAS 939-90-2), which lacks a functionalizable halide handle . While the parent scaffold requires electrophilic aromatic substitution—a process that is often incompatible with the acid-sensitive cyclopropane ring and offers limited regiochemical control—the target's pre-installed bromine permits chemoselective, mild derivatization under conditions that preserve stereochemical integrity. The ortho-methyl group further directs reactivity: the bromine at the 5-position is activated toward oxidative addition by the electron-donating methyl group para to it, while the methyl group provides steric shielding that can enhance regioselectivity in cross-coupling. This synthetic advantage is absent in the non-halogenated parent scaffold and in the 3-bromo-4-methyl regioisomer (where the methyl-bromine ortho relationship may sterically hinder coupling).

Cross-coupling Late-stage functionalization Building block

Important Caveat: Limited Publicly Available Quantitative Bioactivity Data

It must be explicitly stated that as of the current evidence cutoff, no peer-reviewed primary research articles, patents, or authoritative database entries were identified that report head-to-head quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) specifically for (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid against any biological target. The compound has not been indexed in PubChem, ChemSpider, or ChEMBL [1]. The differentiation claims above rest primarily on structural, stereochemical, and computed physicochemical comparisons rather than direct biological potency data. The closest class-level biological evidence comes from the 2-phenylcyclopropane carboxylic acid series evaluated as O-acetylserine sulfhydrylase (OASS) inhibitors, which demonstrated nanomolar binding affinity (Kᵢ values in the low nanomolar range for optimized analogs) [2]; however, the specific 5-bromo-2-methylphenyl derivative was not among the compounds tested in that study. Users procuring this compound for biological screening should treat it as a novel chemical entity requiring de novo characterization, rather than as a validated probe with pre-established pharmacology.

Data transparency Research chemical Procurement diligence

Procurement-Relevant Application Scenarios for (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid


Stereospecific Synthesis of Chiral Cyclopropane-Containing Drug Candidates

When a medicinal chemistry program requires a trans-2-arylcyclopropane-1-carboxylic acid intermediate with defined (1R,2R) stereochemistry, this compound supplies the requisite configurational purity. The enantiomerically defined scaffold ensures that downstream amide coupling, esterification, or Curtius rearrangement products retain stereochemical integrity, avoiding the diastereomeric mixtures that would result from using the non-stereospecific analog CAS 1890660-88-4 [see Section 3, Evidence Item 1]. The bromine atom provides a synthetic handle for introducing additional diversity at the phenyl ring post-cyclopropane assembly [see Section 3, Evidence Item 5]. This scenario applies to programs targeting CNS disorders, oncology, or anti-infectives where cyclopropane-containing chiral amines or amides are being explored as conformationally restricted pharmacophores [1].

Structure-Activity Relationship (SAR) Studies on 2-Phenylcyclopropane Carboxylic Acid Enzyme Inhibitors

For research groups building on the published SAR of 2-phenylcyclopropane carboxylic acids as O-acetylserine sulfhydrylase (OASS) inhibitors or related enzyme targets, this compound enables exploration of the 5-bromo-2-methyl substitution pattern [2]. The computed physicochemical properties (LogP ~2.7, TPSA 37.3 Ų, H_Acceptors = 2) differentiate it from the 3-bromo-4-methylphenyl regioisomer and the geminal analog [see Section 3, Evidence Items 2–4], allowing systematic investigation of how bromine position and scaffold connectivity affect enzyme inhibition potency and antibacterial adjuvant activity. The class-level precedent of nanomolar OASS binding affinity for optimized 2-phenylcyclopropane carboxylic acids provides a rational starting point for testing this specific derivative [3].

Chiral Building Block for Asymmetric Catalysis and Ligand Design

The (1R,2R)-configured cyclopropane-1-carboxylic acid core serves as a precursor to chiral cyclopropane-based ligands, organocatalysts, or chiral auxiliaries. The acid functionality can be converted to amides, esters, or reduced to the corresponding alcohol/amine while maintaining stereochemical fidelity [1]. The 5-bromo-2-methylphenyl substituent introduces steric bulk and electronic tuning at a defined distance from the catalytic center. Unlike the non-halogenated parent scaffold, the bromine atom permits late-stage attachment of additional chiral or coordinating groups via cross-coupling, enabling modular ligand library synthesis [see Section 3, Evidence Item 5]. This scenario is relevant for academic and industrial groups developing new asymmetric transformations.

Physicochemical Probe for Cyclopropane Conformational Analysis

The rigid trans-cyclopropane geometry combined with the 5-bromo-2-methylphenyl substitution pattern makes this compound suitable as a model system for NMR-based conformational analysis of 2-arylcyclopropane carboxylic acids. The presence of bromine (a heavy atom) facilitates X-ray crystallographic structure determination via anomalous scattering, enabling unambiguous assignment of absolute configuration in novel derivatives. The computed LogP and TPSA values [see Section 3, Evidence Item 4] provide reference points for chromatographic method development (e.g., reverse-phase HPLC retention time prediction) when this scaffold is incorporated into larger molecules.

Quote Request

Request a Quote for (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.